4-(benzyloxy)-N-(2-bromophenyl)benzamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c21-18-8-4-5-9-19(18)22-20(23)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYICJNZZVFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-(2-bromophenyl)benzamide typically involves the following steps:
Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene through the reaction of benzyl alcohol with benzene in the presence of a suitable catalyst.
Bromination: The benzyloxybenzene is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Amidation: The final step involves the reaction of the brominated benzyloxybenzene with 2-bromoaniline in the presence of a coupling agent to form 4-(benzyloxy)-N-(2-bromophenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(2-bromophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 4-(Benzyloxy)-N-phenylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(benzyloxy)-N-(2-bromophenyl)benzamide typically involves several synthetic routes that utilize various chemical reactions. One notable method includes the use of ultrasound-assisted techniques, which enhance reaction efficiency and yield. For instance, compounds derived from this benzamide have been synthesized through Staudinger reactions and cycloaddition processes, yielding derivatives with promising biological activities .
Antimycobacterial Activity
Research indicates that derivatives of 4-(benzyloxy)-N-(2-bromophenyl)benzamide exhibit significant antimycobacterial properties. In vitro studies have demonstrated that certain synthesized compounds show activity against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy . These compounds are particularly noteworthy for their potential as anti-tubercular agents due to their structural similarity to known β-lactam antibiotics, which are effective against bacterial infections.
Antimicrobial Properties
The presence of the bromine atom in the structure of 4-(benzyloxy)-N-(2-bromophenyl)benzamide enhances its antimicrobial effects. Studies have suggested that this compound can act against various bacterial strains, making it a candidate for further development in antimicrobial therapies . The compound's ability to disrupt bacterial biofilms also highlights its potential in treating persistent infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) has been linked to reduced inflammation and vascular leakage, suggesting that derivatives of 4-(benzyloxy)-N-(2-bromophenyl)benzamide may be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and application of compounds related to 4-(benzyloxy)-N-(2-bromophenyl)benzamide:
- Antitubercular Activity : A study synthesized multiple derivatives using ultrasound-assisted methods, reporting promising anti-tubercular activity with specific derivatives showing IC50 values less than 1 µg/mL against M. tuberculosis.
- Antimicrobial Efficacy : Another study highlighted the enhanced antimicrobial effects due to the bromine substitution on the phenyl ring, indicating a significant potential for developing new antibiotics .
- Anti-inflammatory Mechanisms : Research involving PPARα agonism demonstrated that derivatives could ameliorate conditions associated with inflammation and neurodegeneration, suggesting broader therapeutic applications beyond just antimycobacterial activity .
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-(2-bromophenyl)benzamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromophenyl group can form halogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(benzyloxy)-N-(2-bromophenyl)benzamide becomes apparent when compared to analogs. Below is a detailed analysis:
Structural and Functional Comparisons
Key Findings
Methoxy or ethoxy substitutions (e.g., ) lower molecular weight, which may improve metabolic clearance rates .
Halogen Influence :
- Bromine at the 2-position (common in ) provides metabolic resistance to oxidation compared to chlorine () or fluorine .
- Dual halogenation (e.g., 2-bromo and 4-chloro in ) enhances steric and electronic interactions with biological targets, improving binding affinity .
Core Structure Variations: Benzamide vs. acetamide backbones () alter hydrogen-bonding capacity and steric profiles, affecting target selectivity .
Pharmacological Implications
- Metabolism: The benzyloxy group may undergo oxidative metabolism to form phenolic derivatives, impacting bioavailability. Bromine’s heavy atom effect could slow hepatic clearance .
- Target Binding : The 2-bromophenyl group’s steric bulk may hinder interactions with flat binding pockets but favor deep hydrophobic cavities .
- Solubility-Stability Trade-off : Hydroxyl substitutions () improve solubility but reduce stability, whereas benzyloxy balances both .
Q & A
Q. What are the key steps in synthesizing 4-(benzyloxy)-N-(2-bromophenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example, a benzyloxy group can be introduced via O-benzyl hydroxylamine hydrochloride under controlled conditions . Critical parameters include:
- Temperature : Maintaining 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent choice : Acetonitrile is often used for its ability to dissolve polar intermediates while stabilizing reactive species .
- Catalyst use : Sodium pivalate enhances reaction efficiency by acting as a mild base, avoiding decomposition of sensitive intermediates . Optimization requires iterative monitoring via HPLC and NMR to track intermediate purity .
Q. How should researchers characterize the molecular structure and purity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzyloxy and bromophenyl groups (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl signals) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for biological assays) . Discrepancies in spectral data should be resolved using high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Q. What are the standard protocols for evaluating the compound’s stability during storage?
- Temperature control : Store at –20°C in amber vials to prevent photodegradation .
- Moisture avoidance : Use desiccants in sealed containers, as hydrolysis of the amide bond can occur in humid environments .
- Periodic reanalysis : Conduct NMR and HPLC every 3–6 months to detect decomposition .
Advanced Research Questions
Q. How can mechanistic insights into the synthesis improve yield and selectivity?
- Reaction pathway analysis : Density functional theory (DFT) calculations can model transition states during amide bond formation, identifying rate-limiting steps .
- Catalyst design : Sodium pivalate’s role in stabilizing intermediates suggests that bulkier bases may reduce side reactions .
- In-situ monitoring : Real-time IR spectroscopy can track acyl chloride intermediates, enabling precise quenching to avoid over-reaction .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer results may arise from:
- Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines) and include positive controls like doxorubicin .
- Solubility issues : Use DMSO/cosolvent systems (e.g., PEG-400) to ensure uniform dissolution in vitro .
- Metabolic interference : Test metabolites using liver microsomes to rule out false negatives from rapid degradation .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the benzyloxy group with methoxy or nitro substituents to assess electronic effects on bioactivity .
- Side-chain variations : Introduce alkyl or heterocyclic groups to the bromophenyl moiety to probe steric and hydrophobic interactions .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes .
Q. What advanced techniques resolve ambiguities in spectral or crystallographic data?
- Dynamic NMR : Detect rotational barriers in the amide bond to confirm conformational stability .
- Single-crystal X-ray diffraction : Resolve positional disorder in the benzyloxy group using synchrotron radiation .
- 2D NMR (COSY, NOESY) : Assign overlapping proton signals in aromatic regions .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Analytical Validation
| Step | Reagents/Conditions | Monitoring Method | Target Purity | Reference |
|---|---|---|---|---|
| Acyl chloride formation | Cl₃CCN, DCM, 0°C | TLC (hexane:EtOAc) | >90% | |
| Amidation | O-benzyl hydroxylamine, K₂CO₃ | HPLC (C18 column) | >95% | |
| Purification | Recrystallization (EtOH/H₂O) | Melting point | >98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
